molecular formula C9H12BrN B1282138 1-(3-Bromophenyl)-1-methylethylamine CAS No. 74702-93-5

1-(3-Bromophenyl)-1-methylethylamine

Cat. No.: B1282138
CAS No.: 74702-93-5
M. Wt: 214.1 g/mol
InChI Key: WXAFGTXOIBNLNB-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-1-methylethylamine is an organic compound that belongs to the class of substituted phenethylamines It features a bromine atom attached to the phenyl ring, which can significantly influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromophenyl)-1-methylethylamine can be synthesized through several methods. One common approach involves the bromination of phenethylamine derivatives. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-1-methylethylamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the bromine atom to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base or under acidic conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Phenethylamine derivatives.

    Substitution: Various substituted phenethylamines depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromophenyl)-1-methylethylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including its effects on neurotransmitter systems and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-1-methylethylamine involves its interaction with molecular targets such as receptors and enzymes. The bromine atom on the phenyl ring can influence the compound’s binding affinity and selectivity towards specific targets. The compound may modulate neurotransmitter release, receptor activation, or enzyme inhibition, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-1-methylethylamine: Similar structure but with the bromine atom at the para position.

    1-(2-Bromophenyl)-1-methylethylamine: Bromine atom at the ortho position.

    1-(3-Chlorophenyl)-1-methylethylamine: Chlorine atom instead of bromine at the meta position.

Uniqueness

1-(3-Bromophenyl)-1-methylethylamine is unique due to the specific positioning of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The meta position of the bromine atom can lead to different steric and electronic effects compared to ortho or para substitutions, making this compound distinct in its interactions and applications.

Properties

IUPAC Name

2-(3-bromophenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAFGTXOIBNLNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50515553
Record name 2-(3-Bromophenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74702-93-5
Record name 2-(3-Bromophenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of N-[1-(3-bromo-phenyl)-1-methyl-ethyl]-2-chloro-acetamide (1.0 g, 3.5 mmol), thiourea (0.32 g, 4.2 mmol), acetic acid (1.5 mL) in ethanol (7 mL) was heated to reflux for 10 h and brought to room temperature. Water was added to the mixture until a precipitate was formed which was filtered. The filtrate was made basic pH 7-8 with 15% NaOH. The product was extracted with ethyl acetate and concentrated to afford a yellow solid. M+1=214.
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1 g
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0.32 g
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1.5 mL
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reactant
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7 mL
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solvent
Reaction Step One
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0 (± 1) mol
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